molecular formula C19H22N4O2S2 B2868454 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 554404-39-6

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No. B2868454
CAS RN: 554404-39-6
M. Wt: 402.53
InChI Key: WMPUWDFLFMCTAB-UHFFFAOYSA-N
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Description

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it an ideal candidate for research in medicinal chemistry, biochemistry, and other related fields.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds similar to 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide, particularly those with benzene sulfonamide structures, have been studied extensively for their potential as carbonic anhydrase inhibitors. Benzene sulfonamides containing triazole-linked glycoconjugate tails were synthesized and evaluated for their inhibition of human carbonic anhydrase isozymes, including hCA I, II, and IX. These compounds, especially those targeting the tumor-associated isozyme hCA IX, demonstrated promising inhibitory activity, suggesting their potential for therapeutic applications in cancer treatment due to their ability to target tumor-associated CA isozymes located extracellularly (Wilkinson et al., 2007).

Antibacterial Activity

The synthesis of sulfonamide-bridged 1,2,3-triazoles has shown that these compounds possess significant antibacterial activity. A study involving the synthesis of these triazoles and their evaluation against various bacterial strains found that some compounds exhibited appreciable efficacy. Specifically, certain triazoles demonstrated significant activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, indicating their potential as leads for developing new antibacterial agents (Yadav & Kaushik, 2022).

Synthesis and Medicinal Chemistry Applications

Sulfonamide compounds, including those with triazole moieties, are pivotal in medicinal chemistry due to their diverse biological activities and applications. The incorporation of fluorine and 1,3,5-triazine moieties into sulfonamides, for example, has led to the development of potent inhibitors against various carbonic anhydrases from Mycobacterium tuberculosis. These findings underscore the compounds' relevance in addressing bacterial infections and their potential role in combating tuberculosis by inhibiting enzymes crucial for the bacterium's life cycle (Ceruso et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I searched .

Safety and Hazards

The safety and hazard information for this compound is not specified in the sources I searched .

properties

IUPAC Name

3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-3-22(4-2)27(24,25)17-12-8-11-16(13-17)18-20-21-19(26)23(18)14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPUWDFLFMCTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

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